molecular formula C15H18BF3O2 B2589202 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester CAS No. 1361046-91-4

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester

Cat. No. B2589202
CAS RN: 1361046-91-4
M. Wt: 298.11
InChI Key: NGEPDYSRKLLXMJ-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is a chemical compound with the empirical formula C15H18BF3O2 and a molecular weight of 298.11 . It is commonly used as a reaction partner for palladium-catalyzed carbon-carbon cross-coupling formation, also known as the Suzuki Reaction .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . Additionally, it has been used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC1(C)OB(OC1(C)C)C(=C)c2ccc(cc2)C(F)(F)F .


Chemical Reactions Analysis

This compound is a common reaction partner for palladium-catalyzed carbon-carbon cross-coupling formation (Suzuki Reaction) . It has also been used in Cu-catalyzed methods for site-selective hydroboration of terminal alkynes, where the internal or α-vinylboronate is generated predominantly .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 47-53 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Activation and Trapping with Carbonyl Groups

One notable application involves the carbolithiation of 1-phenylvinylboronic acid pinacol ester with tert-butyl lithium to generate α-phenylboryl carbanions. These carbanions react with carbonyl groups through a boron-Wittig sequence, demonstrating the ester's role in facilitating nucleophilic addition and electrophilic trapping of carbonyl compounds. This process is particularly effective when using unhindered α,β-unsaturated carbonyl compounds, leading to 1,4-addition over the boron-Wittig sequence (Fernández & González, 2022).

Tailored Light Emission in Polymers

The compound serves as a versatile intermediate in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. Through a one-step Suzuki coupling reaction, it enables the creation of new aryltrifluorovinylether chromophore monomers, which upon polymerization, yield PFCB polymers with desirable properties like high molecular weights, superb thermal stability, and excellent processability. These polymers exhibit tailored light emission, covering a broad range of the visible spectrum, without the fluorinated ether linkage affecting the lumiphore emission wavelength or solution quantum yields (Neilson et al., 2007).

H2O2-Cleavable Poly(ester-amide)s Synthesis

Another significant application is the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. The process incorporates the H2O2-cleavable phenylboronic acid ester into the polymer backbone, enabling the production of polymers that degrade in response to H2O2. This feature is particularly relevant for developing H2O2-responsive delivery vehicles, highlighting the potential of the ester in creating smart materials for biomedical applications (Cui et al., 2017).

Copper-Catalyzed Trifluoromethylation

The ester is also used in the copper-catalyzed trifluoromethylation of (hetero)aryl boronic acid pinacol esters. This process facilitates the preparation of trifluoromethylated (hetero)arenes under mild conditions, compatible with a wide range of functional groups. The methodology extends to heteroaryl boronic acid pinacol esters, achieving high yields in trifluoromethylation, which is applicable to the modification of drug molecules and OLED components (Liu et al., 2023).

Mechanism of Action

The mechanism of action of this compound is primarily through its role in the Suzuki-Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-6-8-12(9-7-11)15(17,18)19/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPDYSRKLLXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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